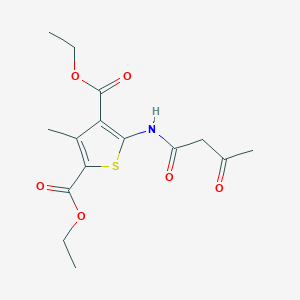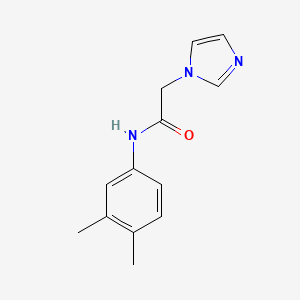![molecular formula C21H28N2O2 B5567365 N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)
N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a dimethylamino group, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic benzene ring, an amide functional group, and a dimethylamino group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the dimethylamino group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water, while the benzene ring could contribute to its stability .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Structures
Research has explored the synthetic pathways leading to complex molecules, including benzamide derivatives, highlighting the Bischler-Napieralski reaction as a key step in synthesizing cyclic compounds such as 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings are pivotal in understanding the chemical behavior and potential applications of N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide derivatives in various fields, including medicinal chemistry and material sciences (Browne et al., 1981).
Crystallographic Insights and Molecular Interactions
Further studies have delved into the crystal structures of related compounds, revealing insights into the molecular interactions and stability of benzamide derivatives. For instance, research on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide provided detailed analysis of hydrogen-bonded dimer formations and supramolecular aggregations, which are crucial for understanding the physicochemical properties and potential applications of similar compounds (Kranjc et al., 2012).
Applications in Agriculture and Materials Science
The potential agricultural applications of benzamide derivatives have also been investigated. One study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide highlighted its herbicidal activity against annual and perennial grasses, suggesting possible utility in forage legumes, turf grasses, and cultivated crops. This underscores the versatility of benzamide derivatives in developing new herbicides (Viste et al., 1970).
Novel Polymeric Materials
Another dimension of research focuses on the development of novel polymeric materials utilizing benzamide derivatives. For example, a study on the synthesis of poly(amide–imide) nanostructures with hydroxyl pendant groups in an ionic green medium illustrated the potential of benzamide derivatives in creating organosoluble, thermally stable, and optically active polymers for environmental applications (Mallakpour & Zadehnazari, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(dimethylamino)phenyl]methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,25)12-11-16-7-5-9-18(13-16)20(24)22-15-17-8-6-10-19(14-17)23(3)4/h5-10,13-14,25H,11-12,15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFLHQZIRHQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)
![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)